Cas no 190515-89-0 (methyl 3-(4-aminopiperidin-1-yl)propanoate)

メチル3-(4-アミノピペリジン-1-イル)プロパノエートは、有機合成において有用な中間体です。4-アミノピペリジン骨格とエステル基を有するため、医薬品や農薬の合成において重要な役割を果たします。高い反応性と選択性を備えており、特にアミン部位を利用したさらなる誘導体化が可能です。また、エステル基の存在により、加水分解やアミド結合形成などの官能基変換が容易に行えます。この化合物は、高い純度と安定性を有し、多様な合成経路への適用が期待されます。

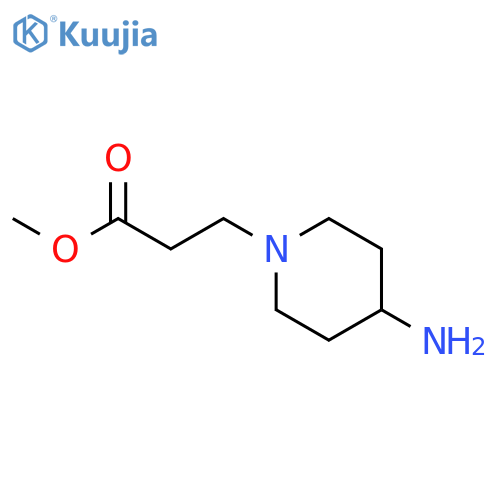

190515-89-0 structure

商品名:methyl 3-(4-aminopiperidin-1-yl)propanoate

CAS番号:190515-89-0

MF:C9H18N2O2

メガワット:186.251422405243

MDL:MFCD12137362

CID:2116551

PubChem ID:18969347

methyl 3-(4-aminopiperidin-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(4-aminopiperidin-1-yl)propanoate

- SCHEMBL8554604

- 190515-89-0

- methyl3-(4-aminopiperidin-1-yl)propanoate

- EN300-304921

- DA-32858

-

- MDL: MFCD12137362

- インチ: InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3

- InChIKey: UFBTXLYSKBFDJJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.136827821g/mol

- どういたいしつりょう: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

methyl 3-(4-aminopiperidin-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304921-10.0g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 95.0% | 10.0g |

$3191.0 | 2025-03-19 | |

| Enamine | EN300-304921-0.05g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 95.0% | 0.05g |

$624.0 | 2025-03-19 | |

| Enamine | EN300-304921-1.0g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 95.0% | 1.0g |

$743.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042815-1g |

Methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 95% | 1g |

¥3717.0 | 2023-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-50mg |

Methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 98% | 50mg |

¥14196 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-100mg |

Methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 98% | 100mg |

¥15999 | 2023-02-26 | |

| Enamine | EN300-304921-1g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 1g |

$743.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592008-250mg |

Methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 98% | 250mg |

¥15538 | 2023-02-26 | |

| Enamine | EN300-304921-5g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 5g |

$2152.0 | 2023-09-05 | ||

| Enamine | EN300-304921-5.0g |

methyl 3-(4-aminopiperidin-1-yl)propanoate |

190515-89-0 | 95.0% | 5.0g |

$2152.0 | 2025-03-19 |

methyl 3-(4-aminopiperidin-1-yl)propanoate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

190515-89-0 (methyl 3-(4-aminopiperidin-1-yl)propanoate) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190515-89-0)methyl 3-(4-aminopiperidin-1-yl)propanoate

清らかである:99%

はかる:1g

価格 ($):487.0